molecular formula C13H12F3NO3 B11741219 Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate

Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate

Cat. No.: B11741219
M. Wt: 287.23 g/mol
InChI Key: QYQWLQSHXOEIQF-UHFFFAOYSA-N
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Description

Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate is a fluorinated organic compound with the molecular formula C13H12F3NO3 It is known for its unique chemical structure, which includes a trifluoromethyl group and an enaminone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with a trifluoromethyl ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Methyl 2-aminobenzoate and trifluoromethyl ketone.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enaminone moiety to an amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The enaminone moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate: Similar structure with a chloro substituent.

    Methyl 2-[(4,4,4-trifluoro-3-oxobut-2-en-2-yl)amino]benzoate: Similar structure with a different ketone group.

Uniqueness

Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate is unique due to its specific combination of a trifluoromethyl group and an enaminone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate

InChI

InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3

InChI Key

QYQWLQSHXOEIQF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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